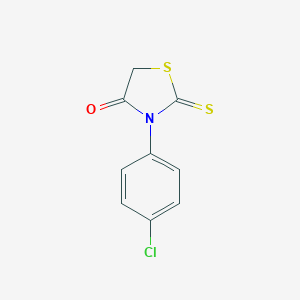
Rodanina, 3-(4-clorofenil)-
Descripción general
Descripción
Rhodanine, 3-(4-chlorophenyl)-, also known as Rhodanine, 3-(4-chlorophenyl)-, is a useful research compound. Its molecular formula is C9H6ClNOS2 and its molecular weight is 243.7 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-(4-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Serum Globulins - Immunoglobulins - Antibodies - Antibodies, Monoclonal - Antibodies, Monoclonal, Humanized - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de la rodanina han sido reconocidos por su potencial en la terapia contra el cáncer. Interactúan con varios objetivos moleculares, interrumpiendo la proliferación de células cancerosas e induciendo la apoptosis . Los estudios de relación estructura-actividad (SAR) de los compuestos de rodanina han llevado a la identificación de derivados con mayor selectividad y potencia contra las células cancerosas .
Efectos Antidiabéticos
Los compuestos basados en la rodanina han mostrado promesa como agentes antidiabéticos. Su mecanismo involucra la modulación de enzimas y receptores que juegan un papel crucial en el metabolismo de la glucosa, ofreciendo un enfoque terapéutico para el manejo de la diabetes y sus complicaciones .
Propiedades Antimicrobianas
El amplio espectro de actividad antimicrobiana de los derivados de la rodanina incluye efectos antibacterianos, antifúngicos y antivirales. Estos compuestos pueden inhibir el crecimiento de varios patógenos, lo que los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos .
Aplicaciones Antiinflamatorias
Los derivados de la rodanina poseen propiedades antiinflamatorias, que son beneficiosas en el tratamiento de enfermedades inflamatorias crónicas. Al modular las vías inflamatorias, estos compuestos pueden ayudar a reducir la inflamación y los síntomas asociados .
Uso Pesticida
La actividad pesticida de los derivados de la rodanina es otra aplicación significativa. Pueden actuar como agentes efectivos contra plagas agrícolas, contribuyendo a la protección de los cultivos y la reducción de las pérdidas de cosechas .
Química Supramolecular
Los cromóforos basados en rodanina tienen aplicaciones en química supramolecular. Pueden formar estructuras complejas con otras moléculas, lo que es útil para crear materiales avanzados con propiedades específicas para aplicaciones tecnológicas .
Mecanismo De Acción
Target of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.
Mode of Action
Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Direcciones Futuras
Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound may have potential anticancer activity . For example, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can inhibit the growth of various cancer cell lines . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(4-chlorophenyl)- is not fully understood yet. It is believed that this compound exerts its effects at the molecular level through various mechanisms. For instance, it may bind to certain biomolecules, leading to the inhibition or activation of enzymes . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stable under certain conditions
Metabolic Pathways
It has been suggested that this compound may interact with enzymes involved in glutathione metabolism . This could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various biomolecules, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that this compound can interact with various biomolecules, which could potentially direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQAQZBEVDDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156494 | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-55-3 | |
| Record name | 3-(4-Chlorophenyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF T-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

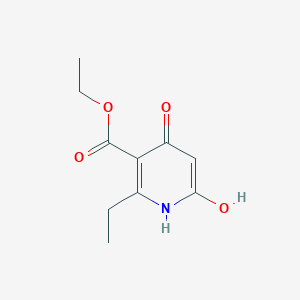
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)


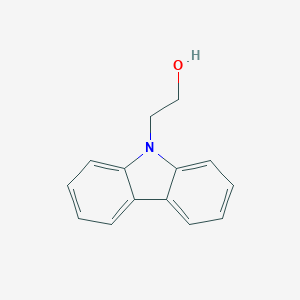

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
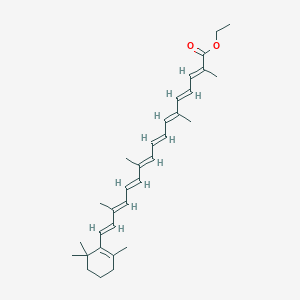
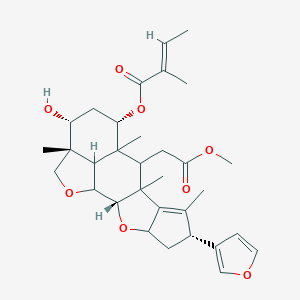

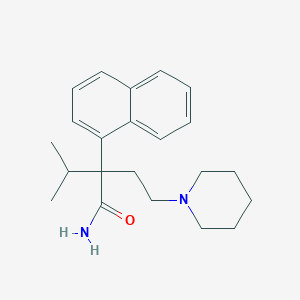
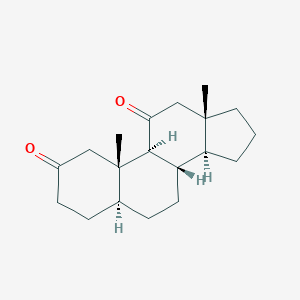
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
